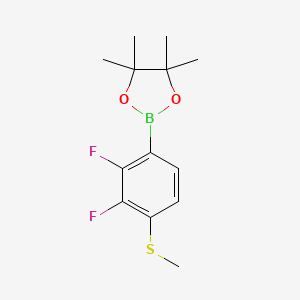

2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of boronic acid ester functionality, which makes it a valuable reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid pinacol ester typically involves the reaction of 2,3-difluoro-4-(methylsulfanyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Hydrolysis: The boronic ester can hydrolyze under acidic or basic conditions to form the corresponding boronic acid.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.

Hydrolysis: 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antidiabetic Agents

Boronic acids, including 2,3-difluoro-4-(methylsulfanyl)phenylboronic acid pinacol ester, have been investigated for their potential as antidiabetic agents. They function by inhibiting enzymes involved in glucose metabolism, thereby regulating blood sugar levels. For instance, research indicates that certain boronic acids can inhibit hormone-sensitive lipase, which is crucial in managing lipid metabolism and insulin sensitivity .

1.2 Cancer Therapeutics

The compound has also shown promise in cancer treatment. Boronic acid derivatives can act as proteasome inhibitors or modulate the activity of various enzymes involved in tumor progression. Studies have indicated that these compounds can selectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapeutics .

1.3 Treatment of Metabolic Disorders

Research suggests that boronic acids may be beneficial in treating metabolic disorders such as obesity and dyslipidemia. These compounds can modulate lipid profiles and improve insulin sensitivity, making them potential candidates for managing conditions like metabolic syndrome and type 2 diabetes .

Organic Synthesis

2.1 Cross-Coupling Reactions

Boronic acids are widely used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds in organic synthesis. The presence of fluorine atoms in this compound enhances its reactivity and selectivity in these reactions, allowing for the efficient synthesis of complex organic molecules .

2.2 Building Blocks for Drug Development

This compound serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its ability to form stable complexes with various substrates makes it valuable in developing new drugs with improved efficacy and reduced toxicity .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

- Phenylboronic acid pinacol ester

- 2,3-Difluorophenylboronic acid pinacol ester

- 4-(Methylsulfanyl)phenylboronic acid pinacol ester

Comparison: 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid pinacol ester is unique due to the presence of both fluorine and methylsulfanyl substituents, which can influence its reactivity and selectivity in chemical reactions. The fluorine atoms can enhance the compound’s stability and electron-withdrawing properties, while the methylsulfanyl group can provide additional steric and electronic effects .

Actividad Biológica

2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid pinacol ester is a boron-containing compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry and organic synthesis. This article provides an in-depth examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C13H17BF2O2S

- Molecular Weight : 285.16 g/mol

- Structure : The compound features a phenyl ring substituted with two fluorine atoms and a methylsulfanyl group, along with a boronic acid pinacol ester moiety.

The biological activity of boronic acids and their derivatives often involves their ability to interact with biomolecules. The mechanism of action for this compound is primarily attributed to its role as a reversible inhibitor of serine proteases and as a potential agent in targeted drug delivery systems.

- Inhibition of Enzymes : Boronic acids can form covalent bonds with the active site serine residue in serine proteases, leading to inhibition. This property is particularly useful in developing therapeutics against diseases caused by protease activity.

- Targeted Drug Delivery : The unique structure allows for selective binding to specific biological targets, enhancing the efficacy of drugs while minimizing side effects.

Antibacterial Activity

Recent studies have shown that boronic acid derivatives exhibit significant antibacterial properties. For instance, compounds similar to 2,3-difluoro-4-(methylsulfanyl)phenylboronic acid have been tested against various strains of bacteria, including resistant strains.

- Case Study : A study published in MDPI evaluated the antibacterial efficacy of boronic acid derivatives against beta-lactamase-producing bacteria. Results indicated that these compounds effectively inhibited the growth of resistant strains such as Klebsiella pneumoniae and Escherichia coli .

Anticancer Potential

The compound's ability to participate in boron neutron capture therapy (BNCT) has been explored due to its selective uptake by tumor cells.

- Research Findings : Studies have indicated that boron-containing compounds can enhance the effectiveness of radiation therapy by concentrating in cancerous tissues. This selective targeting minimizes damage to surrounding healthy tissues .

Comparative Analysis with Similar Compounds

A comparison table highlighting key properties and activities of related compounds provides insight into the unique characteristics of this compound.

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C13H17BF2O2S | Antibacterial, Anticancer | Effective against resistant strains |

| 3-Fluoro-4-(methylsulfanyl)phenylboronic acid | C12H14BF3O2S | Moderate antibacterial | Less effective than difluorinated variant |

| Phenylboronic acid pinacol ester | C12H17BO2 | General organic synthesis | Widely used but less targeted |

Propiedades

IUPAC Name |

2-(2,3-difluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)8-6-7-9(19-5)11(16)10(8)15/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANFEEPTROXERO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)SC)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.